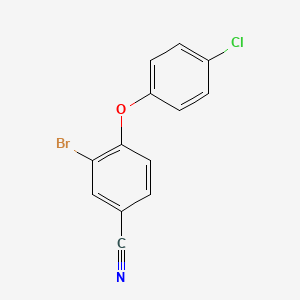
6-Bromo-2,2,8-trimethylchroman
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“6-Bromo-2,2,8-trimethylchroman” is a chemical compound with the molecular formula C12H15BrO . It contains a total of 29 atoms, including 15 Hydrogen atoms, 12 Carbon atoms, 1 Oxygen atom, and 1 Bromine atom .
Molecular Structure Analysis
The molecular structure of “6-Bromo-2,2,8-trimethylchroman” includes 30 bonds in total: 15 non-H bonds, 6 multiple bonds, 6 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, and 1 aromatic ether .Aplicaciones Científicas De Investigación
Spectrophotometric Detection of Tin (II)
6-Bromo-2,2,8-trimethylchroman has been used in the extractive spectrophotometric detection of tin (II). This method involves the formation of a yellow-colored complex after the binding of 6-bromo-3-hydroxy-2- (5-methylfuran-2-yl)-4H-chromen-4-one (BHMF) and tin (II) in 1:2 stoichiometry in a slightly acidic medium (HCl). The complex shows absorbance at 434 nm with respect to the blank reagent .
Determination of Tin (II) Traces
The same compound has been used as a powerful tool for the determination of tin (II) traces. The outcomes of spectral investigation for complexation showed a Beer’s range of 0–1.3 μg Sn mL −1, molar absorptivity, specific absorptivity and Sandell’s complex sensitivity .
Interference Study
This method is free from interferences when tested with metal ions including Ag, Be, Bi, Ca, Cd, Ce, Co, Hg, Mo, Re, Pt, Se,Ti, U, V, W and other common cations, anions, and complexing agents .
Analysis of Synthetic Samples and Alloy Sample of Gunmetal
The method has been satisfactorily utilized in the proposed procedure, and its applicability has been tested by analyzing synthetic samples and an alloy sample of gunmetal .
Potential 5-HT2A Receptor Antagonists
6-Bromo-2,2,8-trimethylchroman derivatives have been discovered and optimized as potential 5-HT2A receptor antagonists. The 5-HT2A receptor is an important target for developing innovative antipsychotic agents in neuropsychiatric disorder therapies .
Antagonist Activity on 5-HT2A Receptor
The 6-bromo-2,2,8-trimethylchroman derivatives were evaluated at a concentration of 10 μM for their antagonist activity on 5-HT2A receptor detectable by calcium flux assay .
Propiedades
IUPAC Name |
6-bromo-2,2,8-trimethyl-3,4-dihydrochromene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrO/c1-8-6-10(13)7-9-4-5-12(2,3)14-11(8)9/h6-7H,4-5H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOQGQLUZSZZQNN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1OC(CC2)(C)C)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

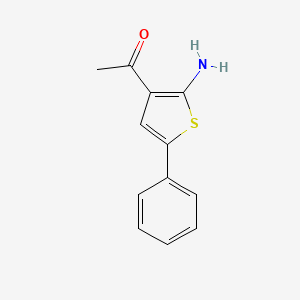

![[1-(Cyanomethyl)cyclopropyl]methanesulfonyl chloride](/img/structure/B1375276.png)
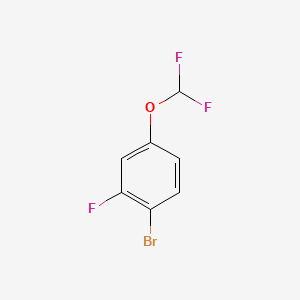
![1-[(4-Bromo-2-fluorophenyl)methyl]azetidin-3-amine](/img/structure/B1375279.png)
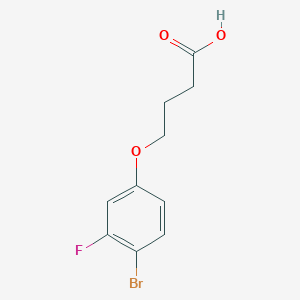

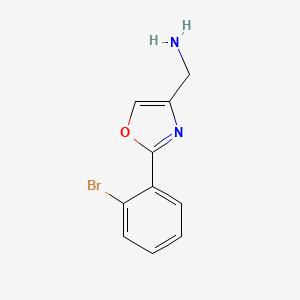
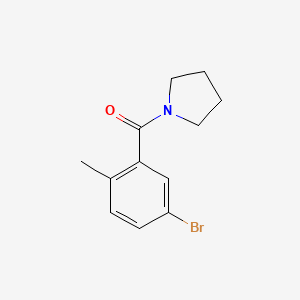

![4-Amino-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carbothioamide](/img/structure/B1375290.png)
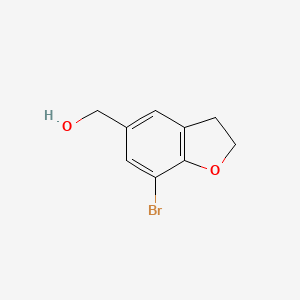
![7-Chloro-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B1375292.png)
